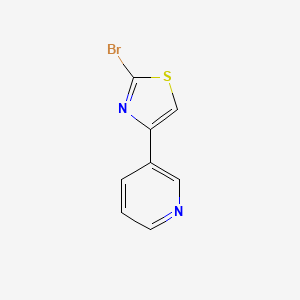

2-Bromo-4-(pyridin-3-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEDZSJFELWCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677941 | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-95-2 | |

| Record name | 3-(2-Bromo-4-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(pyridin-3-yl)thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-Thiazole Scaffold

The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This structural motif is a cornerstone in the design of novel therapeutic agents, owing to its ability to interact with a diverse range of biological targets. 2-Bromo-4-(pyridin-3-yl)thiazole, identified by the CAS number 886370-95-2, is a key intermediate that provides a versatile platform for the synthesis of a multitude of derivatives with potential pharmacological activities.[1][2] The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for further functionalization, most notably through cross-coupling reactions, allowing for the systematic exploration of the chemical space around this privileged core.[3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of next-generation therapeutics, particularly in oncology.[2][4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886370-95-2 | |

| Molecular Formula | C₈H₅BrN₂S | |

| Molecular Weight | 241.11 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity | Typically ≥97% |

Safety and Handling:

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6][7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[7] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Synthesis of this compound: A Step-by-Step Approach

The most logical and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis.[10] This classical method involves the condensation of an α-haloketone with a thioamide. In this case, the key precursors are 2-bromo-1-(pyridin-3-yl)ethanone and thiourea.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 3-Acetylpyridine

3-Acetylpyridine is a key starting material that can be synthesized from 3-cyanopyridine.[11][12][13][14][15]

-

Materials: 3-Cyanopyridine, Methyllithium (MeLi) in diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate, rotary evaporator.

-

Procedure:

-

To a solution of 3-cyanopyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C, add a solution of methyllithium in diethyl ether dropwise.

-

Maintain the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-acetylpyridine.

-

Purify the crude product by vacuum distillation.

-

Part 2: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide

The α-bromination of 3-acetylpyridine provides the essential α-haloketone precursor.[16]

-

Materials: 3-Acetylpyridine, Bromine (Br₂), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 3-acetylpyridine in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise to the 3-acetylpyridine solution with stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The product, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, often precipitates from the reaction mixture.

-

Collect the precipitate by filtration, wash with a small amount of cold acetic acid and then with diethyl ether.

-

Dry the product under vacuum.

-

Part 3: Hantzsch Thiazole Synthesis of this compound

This final step involves the cyclocondensation of the α-bromoketone with thiourea.[17][18][19][20][21][22][23]

-

Materials: 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide, Thiourea, Ethanol.

-

Procedure:

-

To a solution of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide in ethanol, add an equimolar amount of thiourea.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate solution) to precipitate the free base of the product.

-

Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery due to the established biological significance of pyridine-thiazole hybrids. These compounds have demonstrated a broad range of pharmacological activities, with a particular emphasis on their potential as anticancer agents.[1][2][4][5]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of pyridine-thiazole derivatives against various cancer cell lines.[1][2] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cancer progression, such as protein kinases. The structural features of the pyridine-thiazole core allow for specific interactions within the ATP-binding pocket of these enzymes.

Versatility in Lead Optimization: The Suzuki Coupling Reaction

The bromine atom at the 2-position of the thiazole ring is a key feature that allows for extensive structural modifications through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[24][25][26][27] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, facilitating the synthesis of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Diagram of Suzuki Coupling for Library Synthesis

Caption: Suzuki coupling of this compound.

General Protocol for Suzuki Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or Toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(pyridin-3-yl)thiazole derivative.

-

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its synthesis via the Hantzsch reaction is a reliable and scalable method. The presence of the bromine atom provides a versatile handle for further diversification, particularly through Suzuki coupling reactions, enabling the generation of extensive libraries for lead optimization. The demonstrated anticancer potential of the pyridine-thiazole scaffold underscores the importance of this compound as a valuable tool for medicinal chemists and drug development professionals in the quest for new and effective therapeutic agents.

References

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. theaspd.com [theaspd.com]

- 3. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 16. 2-BROMO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROBROMIDE | CAS 17694-68-7 [matrix-fine-chemicals.com]

- 17. youtube.com [youtube.com]

- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijiset.com [ijiset.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. Suzuki Coupling [organic-chemistry.org]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Bromo-4-(pyridin-3-yl)thiazole: Physicochemical Properties and Synthetic Insights

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Bromo-4-(pyridin-3-yl)thiazole. This document is intended to serve as a vital resource for researchers in medicinal chemistry and materials science, offering both established data and field-proven insights into the handling and utilization of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from analogous structures, and presents a detailed, scientifically grounded protocol for its synthesis and characterization.

Introduction and Strategic Importance

The hybridization of pyridine and thiazole rings has yielded a plethora of compounds with significant biological activities, making them privileged scaffolds in modern drug discovery. The pyridine moiety often imparts desirable aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets, while the thiazole ring serves as a versatile linker and can participate in various non-covalent interactions. This compound, in particular, is a strategically important intermediate. The bromine atom at the 2-position of the thiazole ring provides a reactive handle for a wide array of synthetic transformations, most notably cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for screening and lead optimization. The pyridin-3-yl substituent at the 4-position influences the molecule's overall electronics and vectoral properties, which can be critical for target engagement.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅BrN₂S | - |

| Molecular Weight | 241.11 g/mol | [Calculated][1][2] |

| CAS Number | 886370-95-2 | [1][2][3] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from analogous structures |

| XLogP3 | 2.6 | [Predicted] |

| PSA (Polar Surface Area) | 54 Ų | [Predicted] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |

Expert Insight: The predicted XLogP3 value of 2.6 suggests that this compound possesses moderate lipophilicity, a characteristic often sought in drug candidates to balance aqueous solubility with membrane permeability. The polar surface area of 54 Ų is also within a favorable range for potential cell permeability.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step sequence involving the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction. This approach offers a reliable and scalable route to the target compound.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole

This step employs the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(bromoacetyl)pyridine hydrobromide (1 equivalent). Note: 3-(Bromoacetyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Setup: Suspend the 3-(bromoacetyl)pyridine hydrobromide in ethanol.

-

Addition of Thiourea: To the stirred suspension, add thiourea (1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(pyridin-3-yl)thiazole, may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices: The use of ethanol as a solvent is standard for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. The slight excess of thiourea ensures the complete consumption of the bromoacetylpyridine. Neutralization with sodium bicarbonate is crucial to deprotonate the product and facilitate its precipitation from the aqueous medium.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This step transforms the amino group of the thiazole into the desired bromo functionality.

-

Diazotization: In a flask cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), suspend 2-amino-4-(pyridin-3-yl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Nitrite Addition: While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr. To this solution, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.

-

Extraction and Isolation: Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction, facilitating the substitution of the diazonium group with the bromide.

Reactivity and Characterization

The reactivity of this compound is dominated by the C-Br bond at the 2-position of the thiazole ring, making it an excellent substrate for cross-coupling reactions.

Key Reactivity Profile

Caption: Key cross-coupling reactions of this compound.

Anticipated Spectroscopic Data

-

¹H NMR:

-

The pyridine ring protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.

-

The proton at the 5-position of the thiazole ring will appear as a singlet, likely in the range of δ 7.5-8.5 ppm.

-

-

¹³C NMR:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).

-

The carbon atoms of the thiazole ring will also appear in the aromatic region, with the carbon bearing the bromine atom (C2) expected to be at a relatively upfield position compared to the other thiazole carbons due to the heavy atom effect.

-

-

Mass Spectrometry (EI):

-

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

-

Fragmentation may involve the loss of Br, followed by fragmentation of the pyridyl-thiazole core.

-

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block for the synthesis of compounds with a wide range of potential biological activities. Thiazole-pyridine hybrids have been investigated as:

-

Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.

-

Antiviral Compounds: The structural motif is present in some compounds with antiviral activity.

-

CNS-active Agents: The pyridine moiety can facilitate brain penetration, making these compounds interesting for neurological targets.

In materials science, the rigid, aromatic structure of this scaffold makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), after suitable functionalization.

Safety and Handling

Based on the available safety data for this compound, the following precautions should be taken:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its strategic placement of a reactive bromine atom and a pyridyl group on a stable thiazole core provides a platform for the development of a wide array of functional molecules. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a solid foundation for its synthesis, handling, and application, based on established chemical principles and data from closely related compounds. Further research into the experimental properties and biological activities of this compound and its derivatives is highly encouraged and is likely to yield valuable discoveries in both medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of 2-Bromo-4-(pyridin-3-yl)thiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Bromo-4-(pyridin-3-yl)thiazole is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount. Solubility dictates formulation strategies, bioavailability, and the overall feasibility of a compound's progression through the development pipeline.[2] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in various organic solvents. In the absence of extensive published quantitative data, this document synthesizes information based on the molecule's structural attributes, predictive analytics, and established methodologies for solubility determination. Furthermore, it presents detailed, field-proven protocols for researchers to accurately and reliably measure the solubility of this compound in their own laboratories.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's success.[2] Poor solubility can lead to low absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects. Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of drug discovery.[3]

This compound (Figure 1) is a key intermediate used in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a pyridine ring, a thiazole ring, and a bromine atom, presents a unique combination of polarity and lipophilicity that governs its interactions with different solvents. This guide aims to provide researchers with a foundational understanding of these interactions and the practical tools to quantify them.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties and Predicted Solubility Profile

Understanding the physicochemical properties of this compound provides a basis for predicting its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | [1][4] |

| Molecular Weight | 241.11 g/mol | [1][4] |

| Physical Form | Solid | |

| XLogP3 | 2.6 | [5] |

| Polar Surface Area (PSA) | 54 Ų | [5] |

The predicted XLogP3 value of 2.6 suggests that this compound is moderately lipophilic.[5] This indicates a general preference for non-polar organic solvents over water. The presence of nitrogen and sulfur atoms in the thiazole and pyridine rings, however, introduces polarity and the potential for hydrogen bonding, suggesting that it may also exhibit some solubility in polar aprotic and protic solvents.

Based on these properties, a qualitative prediction of solubility in common organic solvents is presented in Table 2. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of these solvents can interact with the polar regions of the molecule. DMSO is a strong organic solvent often used for compounds with poor aqueous solubility.[3][6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors can facilitate the dissolution of the compound. Ethanol is often used for recrystallization of similar pyridyl-thiazole hybrids.[7] |

| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | The lipophilic character (XLogP3 = 2.6) suggests some affinity for non-polar solvents. DCM, with its moderate polarity, may be a better solvent than highly non-polar hexanes. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF's cyclic ether structure provides a balance of polarity and non-polar characteristics. |

Experimental Determination of Solubility: A Practical Guide

While predictions are useful, accurate quantitative solubility data can only be obtained through experimental measurement. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured. This concentration represents the equilibrium solubility.[6]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Shake-flask method workflow for solubility determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Stock Standards:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during the experiment.[6]

-

pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, if working with aqueous-organic mixtures, the pH can significantly impact the solubility of compounds with ionizable groups like the pyridine nitrogen.[3]

-

Polymorphism: The crystalline form (polymorph) of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of Compound and Solvent: Impurities in either the compound or the solvent can alter the measured solubility.[6]

Conclusion

References

- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. echemi.com [echemi.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

1H NMR spectrum of 2-Bromo-4-(pyridin-3-yl)thiazole

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4-(pyridin-3-yl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document moves beyond a simple data report to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and supported by authoritative literature. We will dissect the molecular structure to predict the spectral features, explain the electronic effects governing chemical shifts, and analyze the spin-spin coupling patterns. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of a high-quality 1H NMR spectrum, ensuring reproducibility and accuracy for researchers in the field.

Introduction: Structural Elucidation of a Privileged Scaffold

This compound (CAS No: 886370-95-2) is a key synthetic intermediate whose structure combines two important pharmacophores: a thiazole ring and a pyridine ring.[1][2][3] The thiazole moiety is a core component of numerous bioactive compounds, including vitamin B1, and is known for a wide range of pharmacological activities.[4] Similarly, the pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and natural products.[5][6]

The precise substitution pattern of these linked heterocyclic systems is critical to their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming the molecular structure of such compounds in solution. Specifically, 1H NMR provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance, making it an indispensable tool for structural verification and purity assessment.

This guide provides a predictive analysis of the 1H NMR spectrum of the title compound. While a publicly available, fully assigned spectrum is not consistently reported, we can construct a highly accurate, expected spectrum by leveraging established principles of NMR and empirical data from closely related substituted thiazole and pyridine analogues.[7][8][9]

Molecular Structure and Predicted Proton Environments

To interpret the 1H NMR spectrum, we must first analyze the distinct proton environments within the this compound molecule. The structure contains five aromatic protons distributed across the two heterocyclic rings.

The five protons are:

-

H-5 (Thiazole ring): This is the sole proton on the thiazole ring.

-

H-2', H-4', H-5', H-6' (Pyridine ring): These four protons are on the 3-substituted pyridine ring.

The expected chemical shifts (δ) are governed by the electronic properties of the rings and substituents:

-

Thiazole Ring: Thiazoles are aromatic heterocycles with significant π-electron delocalization.[4] The proton at the C-5 position typically resonates in the aromatic region. The adjacent bromine atom at C-2 will exert an electron-withdrawing inductive effect, potentially influencing the H-5 chemical shift.

-

Pyridine Ring: Pyridine is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom.[5] This deshields the ring protons, causing them to appear at a lower field (higher ppm) compared to benzene. The protons ortho (H-2', H-6') and para (H-4') to the nitrogen are the most deshielded. The thiazole substituent at the 3-position will further influence the precise shifts of the pyridine protons.

Detailed 1H NMR Spectral Interpretation

Based on analysis of similar structures from the literature, a detailed prediction of the 1H NMR spectrum can be formulated.[9][10] The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

Table of Predicted Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |

| H-2' | ~9.1 - 9.3 | Doublet (d) or Doublet of Doublets (dd) | 4JH2'-H6' ≈ 2.0-2.5 Hz, 5JH2'-H4' ≈ 0.5-1.0 Hz | 1H | Most deshielded proton due to proximity to pyridine nitrogen and being ortho to the thiazole substituent. Exhibits small meta and para coupling.[7][11] |

| H-6' | ~8.6 - 8.8 | Doublet of Doublets (dd) | 3JH5'-H6' ≈ 4.5-5.5 Hz, 4JH2'-H6' ≈ 2.0-2.5 Hz | 1H | Deshielded (ortho to nitrogen). Exhibits ortho coupling to H-5' and meta coupling to H-2'.[12] |

| H-4' | ~8.2 - 8.4 | Doublet of Triplets (dt) or ddd | 3JH4'-H5' ≈ 7.5-8.5 Hz, 4JH4'-H2'/H6' ≈ 1.5-2.5 Hz | 1H | Para to nitrogen and ortho to the thiazole substituent. Exhibits large ortho coupling to H-5' and smaller meta couplings. |

| H-5' | ~7.4 - 7.6 | Doublet of Doublets (dd) | 3JH4'-H5' ≈ 7.5-8.5 Hz, 3JH5'-H6' ≈ 4.5-5.5 Hz | 1H | Least deshielded pyridine proton (meta to nitrogen). Exhibits two different ortho coupling constants.[12][13] |

| H-5 | ~7.9 - 8.2 | Singlet (s) | N/A | 1H | Sole proton on the thiazole ring. Appears as a sharp singlet due to the absence of adjacent protons. Its chemical shift is in the aromatic region, typical for thiazole protons.[9][14] |

Analysis of Spin-Spin Coupling

The splitting patterns observed in the pyridine ring are key to unambiguous assignment.

-

Ortho Coupling (3J): Coupling between adjacent protons (e.g., H-5' and H-6') is typically the largest, in the range of 4.5-8.5 Hz.[12]

-

Meta Coupling (4J): Coupling between protons separated by two bonds (e.g., H-2' and H-6') is smaller, around 2-3 Hz.[13]

-

Para Coupling (5J): Coupling across four bonds is often very small or negligible (<1 Hz).

The reciprocal nature of coupling constants is a self-validating feature of the assignment; for example, the J-value for the interaction between H-5' and H-6' must be identical in the signals for both protons.[12]

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality, high-resolution spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for sample preparation and data acquisition.

Workflow for NMR Sample Preparation and Analysis

The overall process from sample to final spectrum is illustrated in the workflow diagram below.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound solid into a clean, dry vial.[15]

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent is critical; it must dissolve the compound and its residual proton signal should not overlap with analyte signals.[16] Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, the solution must be free of any particulate matter. Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck. Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability during the experiment.[10][16]

-

Shim the magnetic field by optimizing the currents in the shim coils. This process minimizes magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks (narrow linewidths).

-

Tune and match the probe for the 1H frequency to ensure efficient power transfer.

-

-

Data Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Set appropriate acquisition parameters, such as a spectral width covering the expected range (e.g., 0-12 ppm), a sufficient number of scans for good signal-to-noise (typically 8 or 16 for this sample quantity), and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

-

Conclusion

The provides a rich fingerprint for its structural confirmation. The analysis presented in this guide, based on established chemical shift theory and empirical data from analogous structures, predicts five distinct signals in the aromatic region. The characteristic chemical shifts and well-defined coupling patterns of the pyridine protons, combined with the singlet from the thiazole proton, allow for a complete and unambiguous assignment of the molecule's proton environment. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of reliable chemical research and development.

References

- 1. This compound | 886370-95-2 [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. publish.uwo.ca [publish.uwo.ca]

In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Bromo-4-(pyridin-3-yl)thiazole

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-4-(pyridin-3-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural complexity and potential for diverse biological activity of substituted thiazoles necessitate unambiguous characterization, for which 13C NMR spectroscopy is an indispensable tool. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for spectral interpretation and practical guidance for data acquisition.

Structural Elucidation of this compound: A Spectroscopic Approach

The precise arrangement of atoms and electronic distribution within a molecule dictates its function. For novel compounds like this compound, confirming the molecular structure is a critical first step in its scientific exploration. 13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This sensitivity allows for the confident assignment of each carbon within the molecule, thereby verifying its synthesis and purity.

The structure of this compound incorporates two key heterocyclic systems: a thiazole ring and a pyridine ring. The electronic properties of these rings, and the influence of the bromine substituent, are reflected in the 13C NMR spectrum.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted 13C NMR Chemical Shifts and Their Rationale

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiazole Ring | ||

| C2 | 140 - 145 | Attached to electronegative bromine and nitrogen, and sulfur. The bromo-substituent has a significant deshielding effect. |

| C4 | 150 - 155 | Attached to the pyridinyl group and sulfur. Experiences deshielding due to the aromatic substituent and the heteroatoms. |

| C5 | 115 - 120 | The only CH group in the thiazole ring, expected to be the most shielded carbon in this ring. |

| Pyridine Ring | ||

| C2' | 148 - 152 | Adjacent to the nitrogen atom, leading to significant deshielding. |

| C3' | 130 - 135 | The point of attachment to the thiazole ring. Its chemical shift is influenced by the thiazole substituent. |

| C4' | 135 - 140 | Para to the nitrogen atom, experiencing moderate deshielding. |

| C5' | 123 - 128 | Meta to the nitrogen atom, generally one of the more shielded carbons in the pyridine ring. |

| C6' | 147 - 151 | Ortho to the nitrogen atom, showing strong deshielding. |

Justification of Predicted Chemical Shifts:

The prediction of chemical shifts in heterocyclic systems is a nuanced process. The values presented are derived from an analysis of the electronic effects of the substituents and the intrinsic chemical shifts of the parent heterocycles.

-

Thiazole Ring: The chemical shifts of unsubstituted thiazole are approximately δ 153 (C2), 144 (C4), and 115 (C5). The introduction of a bromine atom at the C2 position is expected to cause a downfield shift due to its electronegativity and the "heavy atom effect". The pyridin-3-yl group at C4 will also induce a downfield shift at the point of attachment (C4) and influence the other ring carbons.[1][2]

-

Pyridine Ring: In unsubstituted pyridine, the chemical shifts are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4). The thiazole substituent at the C3' position will act as an electron-withdrawing group, influencing the chemical shifts of the pyridine ring carbons. The C2' and C6' carbons, being ortho to the nitrogen, are expected to be the most deshielded.[3]

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for this compound, a standardized experimental procedure should be followed. The protocol outlined below is a self-validating system designed to ensure accuracy and reproducibility.

Figure 2: A standardized workflow for the acquisition and processing of 13C NMR data.

Detailed Methodological Steps:

-

Sample Preparation:

-

Weigh approximately 15 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

-

Add tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The 13C NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, at a proton frequency of 400 MHz or higher.

-

A standard proton-decoupled pulse program should be employed to simplify the spectrum to single lines for each carbon.[4]

-

Key acquisition parameters to consider include:

-

Spectral Width: Approximately 250 ppm to encompass all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate peak identification and integration.

-

The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.

-

Advanced NMR Techniques for Structural Confirmation

For a more in-depth structural analysis, advanced NMR experiments can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between different types of carbon atoms. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 spectrum will only show signals for CH carbons. This would definitively identify the C5-H of the thiazole ring and the CH groups of the pyridine ring.

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between carbons and protons (typically over 2-3 bonds). This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the C2, C4, and C3' quaternary carbons could be assigned by their correlations to protons on the thiazole and pyridine rings.

-

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR spectroscopy of this compound. While direct experimental data is not presented, a detailed theoretical prediction of the 13C NMR spectrum has been established, grounded in the fundamental principles of NMR spectroscopy and substituent effects in heterocyclic systems. The provided experimental protocol offers a robust framework for acquiring high-quality data, and the discussion of advanced NMR techniques highlights pathways for complete and unambiguous structural elucidation. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, characterization, and further development.

References

Mass spectrometry of 2-Bromo-4-(pyridin-3-yl)thiazole

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-(pyridin-3-yl)thiazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the expected ionization and fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal logic behind experimental design, predict fragmentation pathways based on first principles and established literature, and provide actionable, step-by-step protocols for robust analysis. The guide is structured to serve as a practical reference for confirming molecular identity, elucidating structural features, and ensuring the purity of this important synthetic building block.

Introduction: The Analytical Imperative

This compound is a heterocyclic scaffold that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its structure, featuring a brominated thiazole ring linked to a pyridine moiety, presents a unique analytical challenge and opportunity. Mass spectrometry is an indispensable tool for the unambiguous characterization of such molecules, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of data to explain the underlying principles that govern the molecule's behavior in the gas phase. Understanding these principles is critical for confident structural confirmation, impurity profiling, and metabolite identification. We will focus on the two most prevalent ionization techniques: the "hard" ionization of Electron Ionization (EI), which provides rich structural detail through extensive fragmentation, and the "soft" ionization of Electrospray (ESI), which excels at confirming molecular weight and is amenable to liquid chromatography coupling.[2][3]

Core Molecular Properties and Isotopic Signature

A foundational aspect of the mass spectrometry of this compound is the presence of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with the latter peak, known as the [M+2] peak, having nearly the same intensity as the monoisotopic peak. This doublet is a powerful diagnostic feature for confirming the presence of a single bromine atom in an ion.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | [4] |

| Average Molecular Weight | 241.11 g/mol | [5] |

| Monoisotopic Mass (79Br) | 239.9414 Da | Calculated |

| Monoisotopic Mass (81Br) | 241.9394 Da | Calculated |

Mass Spectrometric Methodologies: A Dichotomy of Purpose

The choice of ionization technique is dictated by the analytical goal. For fundamental structural confirmation and library matching, EI is the classic choice. For analyzing samples from complex matrices or confirming molecular weight with high precision, ESI is superior.

Electron Ionization (EI-MS)

EI is a high-energy process where a 70-electron volt (eV) beam bombards the analyte molecule in the gas phase.[6] This high energy level, well above the ionization energy of most organic molecules, not only ejects an electron to form a radical cation (M+•) but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[7] This fragmentation "fingerprint" is invaluable for structural elucidation. The stability of heterocyclic rings, such as thiazole and pyridine, often results in an abundant molecular ion, which is crucial for determining the nominal mass.[8][9]

Electrospray Ionization (ESI-MS)

In contrast, ESI is a soft ionization technique that transfers solvated ions from the liquid phase to the gas phase with minimal internal energy.[3] For a molecule like this compound, the basic nitrogen atom on the pyridine ring is readily protonated in an acidic solution, leading to the formation of a prominent protonated molecule, [M+H]+. This makes ESI ideal for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[10] Further structural information can be obtained by subjecting the isolated [M+H]+ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

Predicted Fragmentation Pathways and Spectral Interpretation

The logical dissection of the molecule's structure allows for the prediction of its primary fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under 70 eV EI conditions, the fragmentation of the this compound radical cation (m/z 240/242) is expected to proceed through several competing pathways driven by the localization of the radical and charge.

-

Pathway A: Halogen Loss: The most facile cleavage is often the loss of the bromine radical (•Br), a common fragmentation for bromo-compounds, to yield a stable, even-electron cation at m/z 161.

-

Pathway B: Thiazole Ring Cleavage: The thiazole ring can undergo fragmentation. Studies on related structures suggest the pyrimidine ring is more stable than the thiazole ring, implying the thiazole moiety may fragment first.[11] A characteristic loss involves the expulsion of a neutral acetylene molecule (C₂H₂) following ring opening.[12]

-

Pathway C: Pyridine-Thiazole Bond Scission: Cleavage of the C-C bond between the two rings can lead to two characteristic fragment ions: the pyridin-3-yl cation (m/z 78) and the 2-bromo-thiazole radical cation (m/z 164/166).

-

Pathway D: Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion from the [M-Br]+ species at m/z 134.

References

- 1. 2-Bromo-4-(pyridin-2-yl)thiazole [myskinrecipes.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:886370-95-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

Reactivity of the C-Br bond in 2-Bromo-4-(pyridin-3-yl)thiazole

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-4-(pyridin-3-yl)thiazole

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a unique combination of physicochemical properties and a versatile synthetic handle for molecular elaboration.[1][2] The carbon-bromine bond at the 2-position of the thiazole ring is of paramount strategic importance, serving as a key functional group for a wide array of powerful transformations. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, with a primary focus on palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights to guide researchers in leveraging this building block for the efficient construction of complex molecular architectures.

The Electronic Landscape and Reactivity Profile

The reactivity of the C-Br bond in this compound is fundamentally governed by the electron-deficient nature of the thiazole ring.[1] This electron deficiency, arising from the electronegativity of the nitrogen and sulfur heteroatoms, polarizes the C2-Br bond, rendering the C2 carbon atom electrophilic. This intrinsic property makes the C-Br bond highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), which is the crucial first step in most cross-coupling catalytic cycles.[3] Consequently, this scaffold is an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic exploration of chemical space in drug discovery programs.[2][4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent the most robust and versatile methods for functionalizing the this compound core.[2][3][5] These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and consistently deliver high yields of the desired products.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation.[3] Its popularity stems from the operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The selection of ligands, often bulky and electron-rich phosphines, can accelerate the oxidative addition and reductive elimination steps.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1) is frequently used.[7]

-

Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath to 80-100 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 92[8] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88[7] |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: A generalized laboratory workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl halides.[9] This reaction is exceptionally useful for creating rigid, linear extensions to molecular scaffolds and is a cornerstone in the synthesis of conjugated materials and complex natural products.[9]

Mechanistic Rationale: This reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[9] Modern, copper-free protocols have also been developed to avoid potential issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[7]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-50 °C).[7] Monitor by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: The crude material is purified by flash column chromatography.

Visualization: Sonogashira Catalytic Cycle

Caption: Interlocking catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and efficient palladium-catalyzed method for coupling amines with aryl halides, largely supplanting harsher classical methods like nucleophilic aromatic substitution.[11]

Core Principles: The reaction couples primary or secondary amines with the C-Br bond using a palladium catalyst, a suitable phosphine ligand, and a base.[11][12] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was a critical breakthrough, enabling the coupling of a wide range of amines, including those that were previously unreactive.[6] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile.[12]

Stille Coupling: Versatility with Organostannanes

The Stille coupling utilizes organotin reagents (stannanes) to form C-C bonds.[13] A key advantage of this reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners, as organostannanes are stable to air and moisture.[14][15] The primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification.[13] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15][16]

Alternative Transformations

While palladium catalysis is dominant, other important reactions can be employed to functionalize the C-Br bond.

Metal-Halogen Exchange

A powerful strategy for reversing the polarity of the C2 carbon is metal-halogen exchange.[17] Treating this compound with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can rapidly and cleanly exchange the bromine atom for lithium.[17][18] This generates a potent 2-lithiothiazole nucleophile, which can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install diverse functionalities. This method is particularly valuable for synthesizing derivatives that are not accessible via cross-coupling.[19]

Nucleophilic Aromatic Substitution (SNAr)

Direct substitution of the bromine by a nucleophile is also possible via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][20] The electron-deficient nature of the thiazole ring facilitates the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[1][21] However, compared to palladium-catalyzed methods, traditional SNAr often requires stronger nucleophiles and harsher conditions (e.g., high temperatures) and its substrate scope can be more limited.[1][22] The reaction is generally favored by strong electron-withdrawing groups on the ring, a role the thiazole heterocycle itself helps to fulfill.[20][21]

Conclusion and Outlook

The C-Br bond in this compound is a robust and highly versatile synthetic handle, providing chemists with a reliable entry point for molecular diversification. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, stand as the most powerful tools for its functionalization, offering broad scope and mild conditions. Complemented by classic transformations like metal-halogen exchange and nucleophilic aromatic substitution, the reactivity of this bond enables the synthesis of vast libraries of complex molecules. A thorough understanding of the principles and protocols outlined in this guide empowers researchers in drug development and materials science to fully exploit the synthetic potential of this privileged heterocyclic scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. ias.ac.in [ias.ac.in]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. youtube.com [youtube.com]

Electronic properties of the pyridinylthiazole scaffold

An In-Depth Technical Guide to the Electronic Properties of the Pyridinylthiazole Scaffold

Abstract

The pyridinylthiazole scaffold is a privileged heterocyclic motif of significant interest in both medicinal chemistry and materials science. Its unique electronic architecture, arising from the coupling of an electron-deficient pyridine ring with a thiazole moiety, provides a versatile platform for developing novel therapeutic agents and functional organic materials. This guide offers an in-depth exploration of the core electronic properties of the pyridinylthiazole system. We will dissect the fundamental characteristics of the scaffold, elucidate the profound impact of substituent modifications on its electronic behavior, and detail the key experimental and computational methodologies used for its characterization. By explaining the causality behind experimental choices and theoretical models, this document serves as a technical resource for professionals seeking to harness the tunable electronic nature of the pyridinylthiazole core for advanced applications.

Introduction: A Scaffold of Electronic Versatility

The fusion of pyridine and thiazole rings creates a heterocyclic system with a distinct and highly tunable electronic profile. Pyridine, a six-membered aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. Similarly, the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is also considered an electron-deficient building block in π-conjugated materials. The combination of these two electron-accepting moieties results in a core structure with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor or transporter.

This inherent electronic character is the foundation of the scaffold's utility. In medicinal chemistry, these properties govern molecular interactions, influencing how a molecule docks with a biological target and its overall pharmacokinetic profile. In materials science, the ability to precisely control the scaffold's electronic energy levels is critical for designing organic semiconductors, sensors, and dyes for applications such as dye-sensitized solar cells (DSSCs). Understanding and manipulating the electronic properties of the pyridinylthiazole core is therefore paramount to unlocking its full potential.

Core Electronic Characteristics: Frontier Molecular Orbitals

The electronic behavior of a molecule is primarily dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. Its energy level corresponds to the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. It represents the lowest energy electronic excitation possible for the molecule and is correlated with its chemical reactivity and the wavelength of light it absorbs. A smaller gap generally implies higher reactivity and absorption at longer wavelengths.

For the unsubstituted pyridinylthiazole scaffold, both rings contribute to its electron-deficient nature, resulting in relatively low HOMO and LUMO energy levels and a specific energy gap that can be tuned.

Tuning the Scaffold: The Power of Substituent Effects

The true versatility of the pyridinylthiazole scaffold lies in its susceptibility to electronic modulation through the addition of functional groups. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the scaffold, a researcher can precisely tune the HOMO and LUMO energy levels.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups donate electron density to the π-conjugated system. This raises the energy of both the HOMO and LUMO, but typically has a more pronounced effect on the HOMO. The result is a reduced HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density from the π-system. This has the effect of lowering the energy of both the HOMO and LUMO, with a stronger effect on the LUMO. This also tends to decrease the HOMO-LUMO gap.